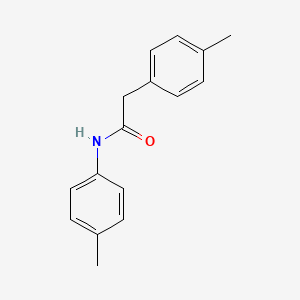

N,2-bis(4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,2-bis(4-methylphenyl)acetamide, also known as 'BMAA', is a non-protein amino acid that has been found in some cyanobacteria species and in certain plants. BMAA has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's, and it has been suggested that exposure to BMAA may be a contributing factor to the development of these diseases. In

Mécanisme D'action

BMAA has been shown to act as a neurotoxin by disrupting the function of glutamate receptors in the brain. Specifically, BMAA can bind to the glutamate receptor subtypes AMPA and kainate, leading to an overstimulation of these receptors and subsequent cell death. This overstimulation can also lead to the accumulation of misfolded proteins, which are a hallmark of neurodegenerative diseases.

Biochemical and Physiological Effects:

Studies have shown that exposure to BMAA can lead to a range of biochemical and physiological effects. These effects include increased oxidative stress, altered protein expression, and changes in neurotransmitter levels. Additionally, BMAA has been shown to induce neuroinflammation and impair cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of studying BMAA is that it can be synthesized in the lab, allowing for controlled experiments. Additionally, BMAA can be administered to animal models to study its effects on the nervous system. However, there are limitations to studying BMAA in the lab. For example, the effects of BMAA may vary depending on the concentration and duration of exposure, as well as the species being studied.

Orientations Futures

For BMAA research include identifying sources of exposure in humans, investigating its potential role in other neurodegenerative diseases, and developing treatments for BMAA-induced neurodegeneration.

Méthodes De Synthèse

BMAA can be synthesized through a reaction between 4-methylbenzoyl chloride and methylamine. This reaction produces N,2-bis(4-methylphenyl)acetamide, which can be purified through recrystallization. The purity of the synthesized BMAA can be verified through nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

BMAA has been the subject of numerous scientific studies due to its potential link to neurodegenerative diseases. Researchers have investigated the presence of BMAA in various sources, including cyanobacteria, seafood, and drinking water. Additionally, studies have been conducted to determine the mechanism of action of BMAA and its effects on the nervous system.

Propriétés

IUPAC Name |

N,2-bis(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-16(18)17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZESOUWLQABOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

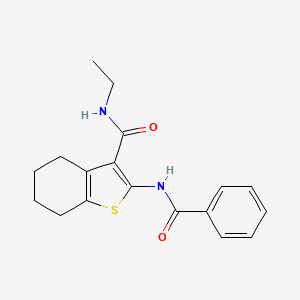

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)

![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)

![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)

![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)

![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5865626.png)

![4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5865638.png)

![N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5865649.png)

![4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)